molecular formula C21H23NO3S B2559536 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide CAS No. 2034406-07-8

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide

Cat. No.: B2559536
CAS No.: 2034406-07-8
M. Wt: 369.48
InChI Key: KEUDDOSETORREP-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a butoxybenzamide structure

Future Directions

Research into benzo[b]thiophenes is ongoing, and these compounds have shown promise in a variety of fields, including medicinal chemistry . Future research could explore the potential uses of this specific compound in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 3-position . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the butoxybenzamide moiety is often attached through an amide coupling reaction using reagents like EDCI or HATU .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP

    Reducing Agents: Hydrogen gas with Pd/C catalyst

    Substitution Reagents: Electrophiles like halogens or sulfonyl chlorides

Major Products

The major products formed from these reactions include oxidized derivatives, reduced benzothiophene compounds, and various substituted benzothiophene derivatives .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The benzothiophene moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl and butoxybenzamide groups enhances its solubility and potential for interaction with biological targets, setting it apart from other benzothiophene derivatives .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-2-3-12-25-16-10-8-15(9-11-16)21(24)22-13-19(23)18-14-26-20-7-5-4-6-17(18)20/h4-11,14,19,23H,2-3,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUDDOSETORREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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